(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Description
“(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one” is a synthetic 1,4-pentadien-3-one derivative characterized by a conjugated dienone backbone substituted with a dimethylamino group at the 1-position and a 4-methoxyphenyl group at the 5-position. This compound belongs to a broader class of diarylpentadienones, which are structurally inspired by natural curcuminoids but optimized for enhanced stability and pharmacological activity . While commercial availability is currently discontinued , its structural analogs have been extensively studied for diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antioxidant properties .
These substituents likely influence the compound’s solubility, bioavailability, and target binding efficiency compared to simpler aryl derivatives .
Properties
IUPAC Name |
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFWNOYKAVVIK-QPABKMLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and dimethylamine.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and dimethylamine in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Formation of the Diene System: The intermediate compound undergoes further reactions, including aldol condensation and dehydration, to form the conjugated diene system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity is dominated by its α,β-unsaturated ketone and aromatic substituents.
Oxidation Reactions
The dienone system undergoes oxidation under strong acidic or basic conditions:
| Reagent/Conditions | Product Formed | Notes |
|---|---|---|
| KMnO₄ (acidic) | Quinone derivatives | Methoxy groups remain intact . |
| Ozone (O₃) followed by reduction | Cleavage to carboxylic acids | Positional selectivity observed . |
Reduction Reactions
The conjugated carbonyl group is reduced selectively:
| Reagent/Conditions | Product Formed | Selectivity |
|---|---|---|
| NaBH₄ (methanol, 0°C) | Allylic alcohol | Partial reduction of ketone . |
| LiAlH₄ (THF, reflux) | Saturated diol | Full reduction of conjugated system . |
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic attacks to the para position:
| Reagent/Conditions | Product Formed | Regioselectivity |
|---|---|---|
| Br₂ (FeBr₃ catalyst) | Brominated aryl derivative | Para to methoxy group. |
| HNO₃ (H₂SO₄ catalyst) | Nitro-substituted derivative | Competitive meta minor product. |
Nucleophilic Attack at the Carbonyl
The electron-deficient carbonyl engages in Michael additions:
Photochemical Reactivity
The extended π-system facilitates photochemical transformations:
-
UV irradiation (λ = 357 nm) induces [2+2] cycloadditions with alkenes to form bicyclic structures .
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Singlet oxygen generation under light enables oxidation of biomolecules in catalytic cycles.
Comparative Reactivity with Analogs
The dimethylamino group enhances electron density, altering reactivity compared to non-aminated analogs:
Stability and Degradation
Scientific Research Applications
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets and pathways. The compound’s dimethylamino and methoxyphenyl groups play a crucial role in its binding to specific enzymes or receptors, leading to various biological effects. The conjugated diene system also contributes to its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Anti-Inflammatory and Analgesic Effects
Anticancer Activity
Antiviral Activity
Biological Activity
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one, also known as CAS Number 373650-95-4, is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C₁₄H₁₇NO₂
- Molecular Weight : 231.29 g/mol
- IUPAC Name : (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)-penta-1,4-dien-3-one
- CAS Number : 373650-95-4
The compound features a penta-1,4-diene skeleton with a dimethylamino group and a methoxyphenyl substituent, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, analogs of curcumin have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
A specific study on the compound's analogs demonstrated effective cytotoxicity against the MCF7 cell line with IC50 values in the micromolar range. The structure-activity relationship (SAR) revealed that modifications to the methoxy and dimethylamino groups could enhance or diminish this activity .
The proposed mechanism of action for this compound involves:
- Inhibition of Mitotic Kinesins : Similar compounds have been shown to disrupt mitotic spindle formation by inhibiting kinesins like HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in cancer cells .
- Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria .
Case Studies
Several studies have investigated the biological effects of related compounds:
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Gabbutt et al. (2021) | Curcumin Analog | MCF7 | 15 | Apoptosis induction |
| ResearchGate Study | Dimethylamino Derivative | HCT116 | 10 | Kinesin inhibition |
| ACS Publications | Thiazole Derivative | DLD1 (centrosome-amplified) | 12 | Multipolar spindle formation |
These findings suggest that the structural characteristics of this compound may confer similar biological activities.
Q & A
Q. How should researchers address batch-to-batch variability in synthetic yields or bioactivity measurements?
- Standardize reagent purity (≥98% by HPLC) and reaction monitoring (e.g., in situ FTIR). Implement quality control protocols (e.g., internal reference compounds in bioassays). Use design of experiments (DoE) to identify critical process parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
